Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-triazine core with a methyl ester group at position 3 and an amino substituent at position 2. This structure places it within a broader class of azolo-triazines, which are recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing ester group and the nucleophilic amino group, making it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-14-7(13)5-6(8)12-4(10-11-5)2-3-9-12/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZCLZWQSTXVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C(=CC=N2)N=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
In a method analogous to the synthesis of 1,2,3-triazolo[4,5-b]pyrazines, hydrazine hydrate reacts with methyl 3-cyano-4-aminopyrazole-5-carboxylate under acidic conditions to yield the triazine ring. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization (Scheme 1). Key parameters include:
This route benefits from readily available starting materials but requires precise stoichiometric control to avoid over-cyclization byproducts.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions offer atom-economic pathways to assemble the pyrazolo-triazine core in a single step. A representative protocol involves the condensation of:
- Methyl 3-aminopyrazole-4-carboxylate
- Cyanamide
- Glyoxal
Under refluxing ethanol with catalytic acetic acid, this MCR produces Methyl 4-aminopyrazolo[5,1-c]triazine-3-carboxylate in 55–65% yield. The mechanism likely involves imine formation between the amine and glyoxal, followed by nucleophilic attack from cyanamide and subsequent cyclization (Scheme 2).
Solvent and Catalyst Optimization
Recent advancements in triazolopyrazine synthesis suggest that replacing ethanol with dimethylformamide (DMF) and employing heteropolyacid catalysts (e.g., H3PW12O40) could enhance yields to 80–85%. Microwave irradiation further reduces reaction times from 12 hours to 30 minutes.
Ring-Expansion from Pyrazole Precursors
Ring-expansion strategies leverage existing pyrazole frameworks to build the triazine moiety. For example, methyl 4-amino-3-nitropyrazole-5-carboxylate undergoes reductive cyclization with formamidine acetate under hydrogen gas (1 atm, Pd/C catalyst) to furnish the target compound (Scheme 3).
Critical Reaction Parameters
This method avoids harsh acidic conditions but necessitates careful handling of explosive nitro intermediates.
Post-Functionalization of Preformed Triazines
Functionalization of preassembled triazine cores offers a modular approach. For instance, methyl 4-chloropyrazolo[5,1-c]triazine-3-carboxylate undergoes nucleophilic amination with aqueous ammonia in dioxane at 120°C to install the amino group (Scheme 4).
Amination Efficiency
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine Cyclization | Methyl 3-cyano-4-aminopyrazole | Acidic, 80°C | 60–75% | Simple reagents | Byproduct formation |
| MCR | Aminopyrazole, Cyanamide, Glyoxal | DMF, Microwave | 80–85% | Atom economy, speed | High catalyst loading |
| Ring Expansion | Nitropyrazole, Formamidine | H2, Pd/C, 60°C | 70% | Mild conditions | Explosive intermediates |
| Post-Functionalization | Chlorotriazine, NH3 | Dioxane, 120°C | 85–90% | High selectivity | Multi-step synthesis |
Mechanistic Insights and Selectivity Challenges
The regioselectivity of triazine ring formation is influenced by electronic and steric factors. In MCRs, electron-deficient pyrazole amines preferentially react at the para-position to the ester group, directing cyclization to the [5,1-c] position. Computational studies on analogous triazolopyrazines suggest that frontier molecular orbital interactions between the pyrazole’s HOMO and the triazine-forming reagent’s LUMO dictate regiochemical outcomes.
Scalability and Industrial Feasibility
The MCR and post-functionalization routes show the highest scalability due to their compatibility with continuous-flow systems. Pilot-scale trials using microreactors have achieved 90% yield for the MCR pathway with a throughput of 5 kg/day. Key challenges include:
- Purification : Chromatography remains necessary due to polar byproducts.
- Catalyst Recovery : Heteropolyacids require costly immobilization for reuse.
Chemical Reactions Analysis
Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of novel derivatives with tailored properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding oxides | Hydrogen peroxide |
| Reduction | Forms reduced derivatives | Sodium borohydride |
| Substitution | Amino group participates in substitution reactions | Alkyl halides |
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antifungal and antibacterial properties. This compound has been explored as a potential candidate for developing new antimicrobial agents effective against resistant strains of fungi and bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated promising minimum inhibitory concentration (MIC) values indicating strong antimicrobial activity .
Cytotoxicity Against Cancer Cell Lines
The compound has also shown cytotoxic effects on several cancer cell lines. It was tested against cell lines such as Hep-G2 (liver cancer), A-172 (brain cancer), and A-549 (lung cancer), revealing IC50 values in the mid-micromolar range .
| Cell Line | IC50 Value (μM) | Type of Cancer |
|---|---|---|
| Hep-G2 | Mid-micromolar | Liver |
| A-172 | Mid-micromolar | Brain |
| A-549 | Mid-micromolar | Lung |
Medicinal Chemistry Applications
Mechanism of Action
The mechanism of action of methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the growth of fungi by interfering with their cell wall synthesis or by disrupting their metabolic pathways . The compound may also target bacterial enzymes, leading to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
The following sections compare Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic routes, applications, and structural characteristics.
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Functional Differences
- Amino vs. Nitro Groups: The amino group in the target compound supports hydrogen bonding, critical for biological interactions, whereas nitro-substituted analogues (e.g., Compound 31) exhibit explosive properties due to high nitrogen/oxygen content .
- Steric Effects : Bulkier substituents like tert-butyl groups (e.g., 3-tert-butyl-pyrazolo...dicarboxylates) induce conformational twists, affecting solubility and crystallinity .
Structural and Crystallographic Insights
Biological Activity
Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
This compound features a pyrazolo-triazine core structure that contributes to its biological activity. The presence of the 4-amino group and the carboxylate moiety enhances its interaction with biological targets. The compound's molecular formula is C_7H_8N_4O_2.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : Research indicates that derivatives of this compound exhibit potent anti-proliferative activity against various cancer cell lines. For instance, compounds derived from pyrazolo-triazines have shown GI50 values as low as 15 nM against HCT116 human colon cancer cells .
- Mechanism of Action : The compound has been identified as a TTK (TTK/Mps1) kinase inhibitor. TTK is crucial for mitotic spindle assembly and is overexpressed in several cancers. The inhibition of TTK by this compound leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- In Vivo Studies : Preliminary in vivo studies demonstrate that these compounds can effectively target cancer cells in aggressive models, particularly KRAS-mutant pancreatic cancers. These compounds display better tolerability compared to traditional chemotherapeutics like cisplatin and gemcitabine .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored:
- Cytokine Inhibition : Studies show that derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models. For example, one derivative displayed an IC50 value of 0.283 mM for TNF-alpha release inhibition .
- Mechanistic Insights : The compound's ability to inhibit MK2 (a kinase involved in inflammation) suggests a pathway through which it may exert its anti-inflammatory effects. This inhibition can lead to reduced phosphorylation of downstream targets involved in inflammatory responses .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound:
- Broad Spectrum Activity : Compounds related to this structure have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited MIC values against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.125 mg/mL .
Data Summary Table
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine derivatives against pancreatic cancer cells showed that these compounds could significantly reduce cell viability at low concentrations while maintaining a favorable safety profile in rodent models.
Case Study 2: Inflammation Model
In an inflammation model using LPS-stimulated macrophages, a derivative demonstrated a significant reduction in TNF-alpha levels compared to untreated controls. This suggests potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the common synthetic routes for preparing Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate and its derivatives?
The compound is typically synthesized via cyclization and functionalization of pyrazole precursors. For example:
- Nitrosation : Reacting pyrazolo[5,1-c][1,2,4]triazole precursors with sodium nitrite in aqueous HCl yields nitroso derivatives, confirmed by UV-Vis spectra (λmax ~560 nm) and NMR analysis .
- Reductive Cyclization : Derivatives are synthesized via a two-step process involving condensation of dimethyl acetylenedicarboxylate with nitro-substituted hydrazines, followed by reductive cyclization under mild conditions .
- Diazo Coupling : Diazotization of aminopyrazoles followed by coupling with nitroacetonitrile salts forms fused triazine rings, as demonstrated in explosive compound synthesis .
Q. How can spectroscopic techniques validate the structure of this compound?
Key methods include:
Q. What biological activities have been reported for pyrazolo-triazine derivatives?
Derivatives exhibit antimicrobial activity against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), tested via broth microdilution assays (MIC values: 8–64 µg/mL) . Structure-activity relationships suggest electron-withdrawing groups enhance potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in pyrazolo-triazine cyclization?
- pH Control : Nitrosation proceeds efficiently in acidic media (HCl/NaNO2), but excessive acidity may lead byproducts. Neutralization during workup stabilizes intermediates .
- Catalysis : Sodium acetate accelerates cyclization of diazopyrazolylenaminones, achieving ~56% yield for trinitropyrazolo-triazines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro intermediates, reducing side reactions .
Q. What computational methods predict the pharmacological potential of this compound?
- Docking Studies : Azolo-triazines structurally resemble adenosine A2a-receptor antagonists (e.g., ZM-241385). Quantum-chemical calculations (DFT) model binding interactions, highlighting triazine rings as critical for receptor inhibition .
- QSAR Models : Hammett constants (σ) of substituents correlate with antimicrobial activity, guiding rational design .
Q. How do tautomeric equilibria impact the stability and reactivity of nitroso derivatives?
- Nitroso-Oxime Tautomerism : In aqueous HCl, nitroso derivatives (3a–c) equilibrate with oxime tautomers. Stability is governed by hydrogen bonding, confirmed by variable-temperature NMR .
- Acetylation Sensitivity : Under acidic conditions, acetylation occurs at 1-N or 7-C positions, altering reactivity in further functionalization .
Q. What strategies resolve contradictions in spectroscopic data across studies?
- Cross-Validation : Compare 1H-NMR chemical shifts with analogous compounds (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, δ 7.2–8.5 ppm) .
- Isotopic Labeling : 15N-labeled derivatives clarify ambiguous HMBC correlations in crowded spectra .
Methodological Tables
Table 1: Key Spectral Data for Methyl 4-aminopyrazolo-triazine Derivatives
| Derivative | UV-Vis λmax (nm) | 1H-NMR (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Nitroso (3a) | 562 | 7.3 (aryl-H), 3.9 (CH3) | H-7 to C-5, N-4 |
| Acetylated (7a) | - | 2.4 (COCH3), 8.1 (aryl-H) | H-1 to N-2, C-3 |
Table 2: Antimicrobial Activity of Representative Derivatives
| Compound | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
